Increased Lipophilicity (LogP) vs. Unsubstituted Phenyl Analog Enhances Membrane Partitioning of Downstream Inhibitors
The target compound's computed LogP of approximately 4.9 is 1.5 log units higher than that of the unsubstituted phenyl analog ethyl 7-oxo-7-phenylheptanoate (LogP ≈ 3.38) [1]. In the LTA₄H inhibitor series, the Labaudinière SAR explicitly demonstrated that lipophilic para-substitution on the terminal aromatic ring substantially enhances inhibitory potency; the unsubstituted phenyl derivatives (e.g., compound 41) showed substantially reduced in vivo activity after oral administration (only 15% inhibition at 30 mg/kg p.o.) compared to more lipophilic analogs [2].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP ≈ 4.9 (calculated) |
| Comparator Or Baseline | Ethyl 7-oxo-7-phenylheptanoate (CAS 112665-41-5): LogP = 3.38 (calculated) |
| Quantified Difference | ΔLogP ≈ +1.52; downstream acid compound 41 (phenyl terminus) showed only 15% LTB₄ inhibition at 30 mg/kg p.o. vs. 44% inhibition for the more lipophilic thiophene analog 42 at the same dose [2] |
| Conditions | Calculated LogP values from ChemSrc/Molbase; in vivo LTA₄H inhibition data from rat plasma extract assay after oral administration (Labaudinière et al., 1992, Table V). |
Why This Matters
The biphenyl group confers a substantial lipophilicity increase that is directly linked to enhanced target engagement in cell-based and in vivo LTA₄H inhibition assays, making the keto-ester precursor essential for generating inhibitors with sufficient membrane permeability and potency.
- [1] Molaid. 乙基7-(4-联苯基)-7-氧代庚酸酯 (CAS 147862-41-7) Compound Detail Page – LogP and computed properties. https://www.molaid.com/MS_74675 View Source
- [2] Labaudinière, R., Hilboll, G., Leon-Lomeli, A., Lautenschläger, H.-H., Parnham, M., Kuhl, P., & Dereu, N. (1992). Omega-[(omega-arylalkyl)aryl]alkanoic acids: a new class of specific LTA4 hydrolase inhibitors. Journal of Medicinal Chemistry, 35(17), 3156–3169 (Table V: in vivo inhibition data). https://doi.org/10.1021/jm00095a010 View Source
